molecular formula C15H23NO3S B2588467 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine CAS No. 799259-04-4

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine

Cat. No.: B2588467
CAS No.: 799259-04-4
M. Wt: 297.41
InChI Key: JQMKHSLWVIUSJK-UHFFFAOYSA-N
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Description

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is a sulfonamide derivative featuring a substituted benzenesulfonyl group attached to a 3-methylpiperidine ring. These compounds are pivotal in medicinal chemistry due to their diverse pharmacological activities, including enzyme inhibition, receptor modulation, and immunostimulation .

Properties

IUPAC Name

1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-3-methylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-11-6-5-9-16(10-11)20(17,18)15-8-7-14(19-4)12(2)13(15)3/h7-8,11H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQMKHSLWVIUSJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with 3-methylpiperidine. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide or other alkoxides in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of 4-methoxy-2,3-dimethylbenzenesulfonic acid or its derivatives.

    Reduction: Formation of 4-methoxy-2,3-dimethylbenzenesulfide or thiol derivatives.

    Substitution: Formation of various substituted benzenesulfonyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Biological Studies: Used in studies to understand the interactions of sulfonyl compounds with biological targets.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

The benzenesulfonyl moiety significantly influences biological activity and physicochemical properties. Key analogs include:

Compound Name Substituents (Benzene Ring) Molecular Formula Molecular Weight Key Activity/Application Reference
1-((2,5-Dimethoxyphenyl)sulfonyl)-3-methylpiperidine 2,5-dimethoxy C₁₄H₂₁NO₄S 299.39 Synthetic intermediate
1-((2,5-Dibromophenyl)sulfonyl)-3-methylpiperidine 2,5-dibromo C₁₂H₁₅Br₂NO₂S 397.13 Not reported (commercial availability)
1-[(3-Bromo-4-methoxyphenyl)sulfonyl]-4-methylpiperidine 3-bromo,4-methoxy C₁₃H₁₈BrNO₃S 348.26 Not reported (structural analog)
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]piperidine 4-chloro,3-methoxy C₁₂H₁₆ClNO₃S 289.78 Not reported (structural analog)

Key Observations :

  • Electron-withdrawing groups (e.g., bromo, chloro) increase molecular weight and may enhance stability but reduce solubility.
  • Methoxy groups improve metabolic resistance and influence receptor binding .
Modifications to the Piperidine Ring

The piperidine ring’s substitution pattern dictates pharmacological specificity:

Compound Name Piperidine Modification Biological Activity (IC₅₀/Ki) Application Reference
1-(4-Bromomethylbenzenesulfonyl)-3-methylpiperidine 3-methyl Urease inhibition (IC₅₀ = 18 µM) Anti-enzymatic agent
1-[3-(3-(4-Chlorophenoxy)propoxy)propyl]-3-methylpiperidine 3-methyl + ether chain H₃ receptor affinity (Ki = 3.2 nM) Histamine H₃ antagonist
4-[3-(Aryloxy)benzylidene]-3-methylpiperidine 3-methyl + benzylidene FAAH inhibition CNS disorder therapy
1-(2-Chloroethyl)-3-methylpiperidine 3-methyl + chloroethyl Catalepsy induction Phencyclidine receptor modulation

Key Observations :

  • 3-Methyl substitution is common in receptor ligands (e.g., H₃, FAAH) due to steric and electronic compatibility .
  • Spiro-fused or aryl-substituted piperidines (e.g., benzylidene derivatives) enhance target selectivity .
Structure-Activity Relationship (SAR) Insights
  • Methoxy Positioning : 4-Methoxy groups on the benzene ring enhance metabolic stability compared to 2- or 3-methoxy analogs .
  • Piperidine Methylation : 3-Methyl substitution optimizes receptor binding, as seen in H₃ ligands (Ki < 5 nM) .

Biological Activity

1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is a sulfonyl compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring substituted with a sulfonyl group derived from a methoxy- and dimethyl-substituted aromatic system. This unique structure suggests a variety of interactions with biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The chemical formula for 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine is C15H23NO3SC_{15}H_{23}NO_3S, with a molecular weight of approximately 297.413 g/mol. Its structure is characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Sulfonyl group : Enhances electrophilicity and potential interactions with biological molecules.
  • Methoxy and dimethyl groups : Influence the compound's selectivity and potency against specific biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, which may lead to inhibition or modulation of their activity. The presence of methoxy and methyl groups can enhance binding affinity and specificity.

1. Enzyme Inhibition

Research indicates that derivatives of piperidine compounds, including 1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine, exhibit inhibitory activity against soluble epoxide hydrolase (sEH) , an enzyme involved in lipid metabolism and inflammation. This inhibition may have therapeutic implications for conditions such as hypertension and cardiovascular diseases.

2. Antimicrobial Activity

The compound has shown promise in antimicrobial studies, particularly against Mycobacterium tuberculosis . Minimum inhibitory concentration (MIC) values indicate significant activity against both standard and resistant strains:

CompoundMIC (µg/mL)Activity Against
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidineTBDM. tuberculosis
Reference Drug (Isoniazid)0.125M. tuberculosis

The selectivity index (SI) calculated for non-cancerous cells indicates low toxicity at effective concentrations .

3. Cytotoxicity

Cytotoxicity assays using the HaCaT cell line reveal that the compound exhibits non-toxic properties at concentrations effective against bacterial strains. The half-maximal inhibitory concentration (IC50) values for non-cancerous cells were significantly higher than the MIC values, suggesting a favorable therapeutic window .

Case Studies

Several studies have evaluated the biological activity of similar piperidine derivatives:

  • Study A : Investigated the antituberculosis activity of piperidinothiosemicarbazones, reporting MIC values as low as 0.5 µg/mL against resistant strains. The study highlighted the importance of structural modifications in enhancing bioactivity .
  • Study B : Focused on the synthesis of piperidine-based compounds with significant antimicrobial properties, demonstrating how substituent variations can impact efficacy against various pathogens .

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